molecular formula C12H13NO2 B8627839 methyl 3-(1H-indol-2-yl)propanoate

methyl 3-(1H-indol-2-yl)propanoate

Cat. No.: B8627839
M. Wt: 203.24 g/mol
InChI Key: KESSAPDPBMCDLZ-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-2-yl)propanoate is a synthetic indole derivative valued in medicinal chemistry and organic synthesis as a versatile chemical building block. The indole nucleus is a privileged scaffold in drug discovery, known for its presence in a wide range of biologically active compounds and natural products . Researchers utilize this ester as a key intermediate in the design and synthesis of novel compounds for various therapeutic areas. Indole derivatives have demonstrated significant biological potential, including antiviral, anticancer, and anti-inflammatory activities . For instance, structurally similar tryptophan derivatives incorporating indole cores have shown promising antiviral activities against viruses like the tobacco mosaic virus (TMV) . Furthermore, related indole-propanoate structures have been incorporated into advanced derivative compounds, such as celastrol derivatives, which have been investigated as potential anticancer agents with demonstrated activity against various human cancer cell lines . The methyl ester functional group in the molecule offers a handle for further chemical modifications, such as hydrolysis to the carboxylic acid or conversion to hydrazides, enabling the exploration of diverse chemical space and structure-activity relationships (SAR) . This compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 3-(1H-indol-2-yl)propanoate

InChI

InChI=1S/C12H13NO2/c1-15-12(14)7-6-10-8-9-4-2-3-5-11(9)13-10/h2-5,8,13H,6-7H2,1H3

InChI Key

KESSAPDPBMCDLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=CC=CC=C2N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural variations among analogs include:

  • Substituent position on indole : 2-yl vs. 3-yl substitution.
  • Ester vs. acid functional groups .
  • Substituents on the indole nitrogen (e.g., methyl, benzyl).
  • Additional functional groups (e.g., bromine, phenyl, oxo).
Table 1: Structural Comparison of Selected Analogs
Compound Name Indole Position Functional Group Substituents Molecular Weight (g/mol) CAS Number Reference
Methyl 3-(1H-indol-2-yl)propanoate (Target) 2-yl Methyl ester None ~207.24* N/A -
Methyl 3-(1H-indol-3-yl)propanoate 3-yl Methyl ester None 207.24 5548-09-4
Methyl 2-(1-methyl-1H-indol-3-yl)acetate 3-yl Methyl acetate N-methyl 203.24 58665-00-2
3-(1-Methyl-1H-indol-3-yl)propanoic acid 3-yl Carboxylic acid N-methyl 203.24 N/A
Methyl 3-(2-bromo-1H-indol-3-yl)propanoate 3-yl Methyl ester 2-Bromo 282.13 89311-54-6
Methyl 3-(1H-pyrrol-2-yl)propanoate 2-yl (pyrrole) Methyl ester None 153.18 69917-80-2

*Estimated based on molecular formula.

Key Observations :

  • Indole vs.
  • Positional Isomerism : 2-yl vs. 3-yl substitution (e.g., Target vs. CAS 5548-09-4) alters molecular conformation and packing in crystalline states, influencing melting points and reactivity .
  • Functional Groups : Carboxylic acid derivatives () exhibit higher water solubility compared to esters, making them more suitable for aqueous applications.

Physical and Chemical Properties

Table 2: Physical Properties of Selected Analogs
Compound Melting Point (°C) Solubility logP (Predicted) Key Data Source
Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a) 82–83 Soluble in hexane/Et2O ~2.5
3-(1-Methyl-1H-indol-3-yl)propanoic acid N/A Moderate in water ~1.8
Methyl 3-(2-bromo-1H-indol-3-yl)propanoate N/A Lipophilic solvents ~3.2

Key Observations :

  • Substituent Effects : Bromine addition () increases lipophilicity (higher logP), enhancing membrane permeability but reducing aqueous solubility.
  • Ester vs. Acid : The carboxylic acid analog () has a lower logP (~1.8 vs. ~2.5–3.2 for esters), favoring solubility in polar solvents.

Preparation Methods

Procedure:

  • Reactants :

    • 3-(1H-Indol-2-yl)propanoic acid (1.0 equiv)

    • Methanol (excess, solvent)

    • Sulfuric acid (catalytic, 0.1 equiv)

  • Conditions :

    • Reflux at 65–70°C for 6–8 hours.

    • Neutralization with NaHCO₃ post-reaction.

  • Yield : ~78%.

Key Data:

ParameterValue
Reaction Time8 hours
Temperature70°C
CatalystH₂SO₄
PurificationColumn chromatography (hexane/EtOAc)

Alkylation of Indole-2-Propionic Acid Derivatives

This method utilizes alkylation of indole-2-propionic acid precursors with methylating agents.

Example:

  • Substrate : 3-(1H-Indol-2-yl)propanoic acid chloride

  • Methylating Agent : Methyl iodide (CH₃I)

  • Base : Triethylamine (Et₃N)

  • Solvent : Dichloromethane (DCM)

Procedure:

  • Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.

  • Add methyl iodide (1.2 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.

  • Stir for 4 hours at room temperature.

Yield : 82%.

Optimization Notes:

  • Excess methyl iodide improves conversion.

  • Anhydrous conditions prevent hydrolysis of the acid chloride.

Palladium-Catalyzed Cross-Coupling

Aryl halides and methyl acrylate undergo Heck coupling to form the target compound.

Reaction Scheme:

  • Reactants :

    • 2-Bromoindole (1.0 equiv)

    • Methyl acrylate (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: PPh₃ (10 mol%)

    • Base: Et₃N (2.0 equiv)

  • Conditions :

    • 90°C in DMF for 12 hours.

Yield : 68%.

Data Table:

ComponentQuantity
2-Bromoindole1.0 mmol
Methyl acrylate1.5 mmol
Pd(OAc)₂0.05 mmol
PPh₃0.10 mmol
SolventDMF (5 mL)

Reductive Amination Followed by Esterification

A multi-step approach involving reductive amination and subsequent esterification.

Steps:

  • Reductive Amination :

    • React indole-2-carbaldehyde with methyl acetoacetate in the presence of NaBH₃CN.

    • Yield: 75% intermediate (3-(1H-indol-2-yl)-3-aminopropanoic acid).

  • Esterification :

    • Treat the intermediate with methanol/HCl.

    • Yield: 85% final product.

Critical Parameters:

  • NaBH₃CN ensures selective reduction of the imine bond.

  • Acidic esterification prevents epimerization.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time.

Protocol:

  • Reactants : Indole-2-propionic acid (1.0 equiv), methanol (5.0 equiv), H₂SO₄ (0.1 equiv).

  • Conditions : Microwave at 100°C for 30 minutes.

  • Yield : 89%.

Advantages:

  • 6x faster than conventional heating.

  • Higher purity due to reduced side reactions.

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative.

Example:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Solvent : Tert-butanol.

  • Yield : 70% after 24 hours at 40°C.

Comparison Table:

MethodYield (%)Time (h)
Acid-Catalyzed788
Microwave890.5
Enzymatic7024

Troubleshooting and Optimization

  • Impurity Control : Column chromatography (silica gel, hexane/EtOAc 4:1) removes unreacted indole.

  • Scale-Up Challenges : Exothermic esterification requires controlled addition of H₂SO₄.

  • Storage : Store under N₂ at –20°C to prevent hydrolysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-(1H-indol-2-yl)propanoate, and how can reaction efficiency be optimized?

  • Methodology :

  • Route 1 : Use phase-transfer catalysis (PTC) with N-alkylation of indole derivatives. For example, cycloalkylation of chloro-propanamide intermediates under PTC conditions (e.g., benzyl/cyano groups) can yield indole-propanoate esters .

  • Route 2 : Employ esterification of 3-(1H-indol-2-yl)propanoic acid using methanol and acid catalysts (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC (as in , which references HPLC for purity analysis).

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 60–80°C) to improve yields. suggests reaction yields can vary significantly (e.g., 11% to 68%) depending on substituents and conditions .

    • Data Table : Example reaction yields from analogous indole derivatives (adapted from ):
EntryStarting MaterialProduct Yield (%)Reaction Time (h)
1Indole-2-carboxylic acid6812
2N-Methylindole4324

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm ester and indole moieties. Compare chemical shifts to databases (e.g., PubChem entries in –11).
  • Chromatography : Employ HPLC with UV detection (λ = 280 nm for indole absorption) and C18 columns. highlights HPLC as a standard for purity assessment (>98%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z = 203.23 for C₁₂H₁₃NO₂) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear chemical-resistant gloves (nitrile) and full-body lab coats. emphasizes full chemical suits for high-concentration exposures .
  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for particulates; OV/AG/P99 for organic vapors) .
  • Waste Management : Avoid drainage disposal; collect organic waste in sealed containers for incineration .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., methanol/water mixtures, as in ). Use SHELXL for refinement, accounting for absorption (multi-scan correction) and twinning .

  • Key Parameters : Monitor bond angles (e.g., C–C–N in indole ring ≈ 108°) and torsion angles to confirm planar indole alignment. reports monoclinic P21/cP2_1/c symmetry with β = 111.27°, typical for indole esters .

    • Data Table : Crystallographic parameters from analogous compounds ( ):
ParameterValue
Space GroupP21/cP2_1/c
Unit Cell (Å)a=6.893a = 6.893, b=9.146b = 9.146, c=18.052c = 18.052
RR-factor0.052

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., serotonin receptors, given indole’s role in neurotransmitter analogs) .
  • SAR Analysis : Modify ester groups (e.g., ethyl vs. methyl) and indole substituents (e.g., electron-withdrawing groups at C5) to assess activity changes. shows methyl esters are common in antihypertensive agents .

Q. What strategies address contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Methodology :

  • Cross-Validation : Compare NMR data with SCXRD results. For example, ’s bond lengths (C–O ≈ 1.34 Å) should align with IR carbonyl stretches (~1740 cm⁻¹).
  • Dynamic NMR : Resolve rotational barriers in ester groups at low temperatures (e.g., –40°C) if splitting is observed in 1H^1H-NMR.
  • Error Analysis : Re-examine refinement parameters (e.g., wR(F2)wR(F^2) > 0.15 in suggests residual electron density artifacts) .

Methodological Notes

  • Key Citations : SHELX refinement , safety protocols , and crystallographic data are critical for reproducibility.
  • Data Gaps : Physicochemical properties (e.g., logP, solubility) for this compound are underreported; researchers should prioritize experimental determination.

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